molecular formula C24H23N5O5S B2728737 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105208-45-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2728737
CAS No.: 1105208-45-4
M. Wt: 493.54
InChI Key: UOLKLYJCWNSFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N5O5S and its molecular weight is 493.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS Number: 1105208-45-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores the compound's biological activity, including its anti-cancer properties and mechanisms of action.

The compound has the following chemical properties:

  • Molecular Formula : C24_{24}H23_{23}N5_5O5_5S
  • Molecular Weight : 493.5 g/mol
  • Structural Features : The compound features a benzo[d][1,3]dioxole moiety, a furan ring, and a thiazolo[4,5-d]pyridazin structure which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, the compound showed IC50_{50} values comparable to standard chemotherapeutics when tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines .
  • Mechanisms of Action :
    • Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells. It was observed that treatment with this compound leads to increased Annexin V-FITC positive cells, suggesting enhanced apoptotic activity .
    • Cell Cycle Arrest : Cell cycle analysis revealed that the compound induces G0/G1 phase arrest in treated cells, which is a critical mechanism in halting cancer cell proliferation .
    • Mitochondrial Pathway Activation : The compound influences mitochondrial apoptosis pathways by modulating proteins such as Bax and Bcl-2, which are pivotal in regulating cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The incorporation of the benzo[d][1,3]dioxole and thiazolo[4,5-d]pyridazin scaffolds enhances its interaction with biological targets involved in cancer progression.

Comparative Analysis of Related Compounds

Compound NameIC50_{50} (µM)Mechanism
Doxorubicin7.46 (HepG2)Topoisomerase inhibition
N-(benzo[d][1,3]dioxol-5-ylmethyl)-...2.38 (HepG2)Apoptosis induction
Other derivativesVariesVarious mechanisms

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Tumor Growth Suppression : In animal models with tumor xenografts, administration of N-(benzo[d][1,3]dioxol-5-ylmethyl)-... resulted in significant suppression of tumor growth compared to control groups .
  • Toxicity Assessment : Importantly, preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal cell lines at therapeutic doses, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5S/c30-19(25-12-15-6-7-16-18(11-15)34-14-33-16)13-29-23(31)21-22(20(27-29)17-5-4-10-32-17)35-24(26-21)28-8-2-1-3-9-28/h4-7,10-11H,1-3,8-9,12-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLKLYJCWNSFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.